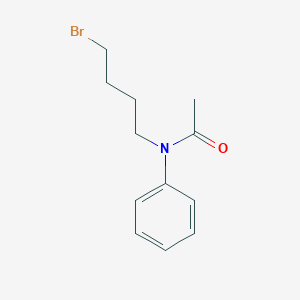
N-(4-bromobutyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobutyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromobutyl group attached to the nitrogen atom of the phenylacetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobutyl)-N-phenylacetamide typically involves the reaction of phenylacetamide with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in an organic solvent like acetonitrile (MeCN) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve phenylacetamide in acetonitrile.
- Add 1,4-dibromobutane and potassium carbonate to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromobutyl)-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF).
Major Products Formed
Nucleophilic Substitution: Formation of N-(4-substituted butyl)-N-phenylacetamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(4-bromobutyl)-N-phenylamine.
Aplicaciones Científicas De Investigación
N-(4-bromobutyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-bromobutyl)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide moiety can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromobutyl)phthalimide: Similar in structure but contains a phthalimide group instead of a phenylacetamide group.
N-(4-bromobutyl)-N-methylacetamide: Contains a methyl group instead of a phenyl group.
N-(4-bromobutyl)-N-phenylpropionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(4-bromobutyl)-N-phenylacetamide is unique due to the combination of the bromobutyl and phenylacetamide groups, which confer specific chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
N-(4-bromobutyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16BrNO/c1-11(15)14(10-6-5-9-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
BVPMUZHZVHXNNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCCCBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


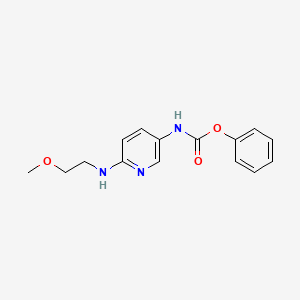
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
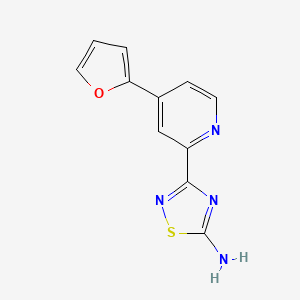
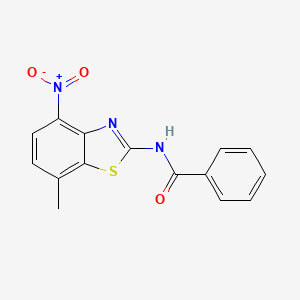
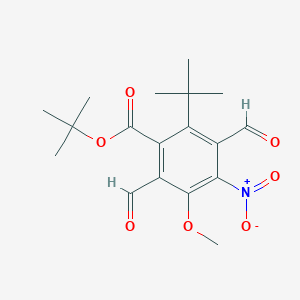

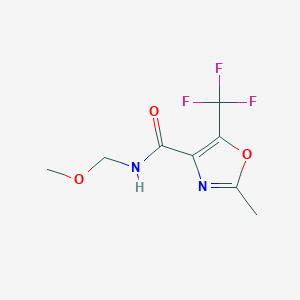
![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
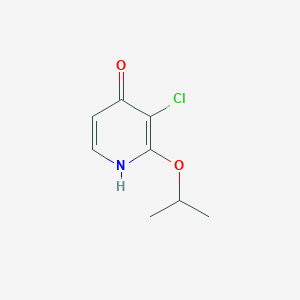
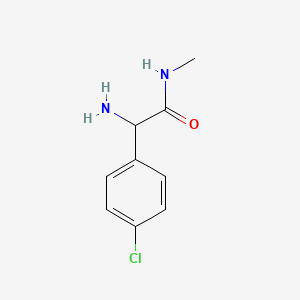

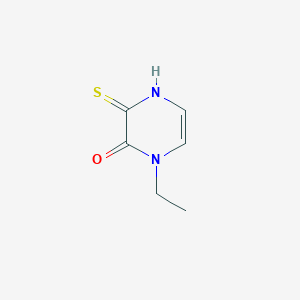
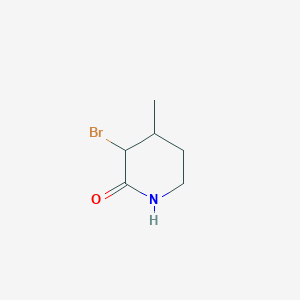
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
